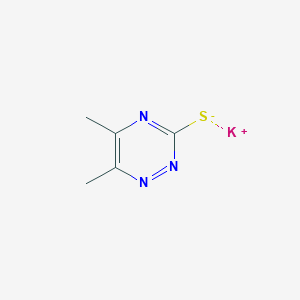

Potassium (dimethyl-1,2,4-triazin-3-yl)sulfanide

Description

Properties

IUPAC Name |

potassium;5,6-dimethyl-1,2,4-triazine-3-thiolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S.K/c1-3-4(2)7-8-5(9)6-3;/h1-2H3,(H,6,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKECHALKYHKELW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC(=N1)[S-])C.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6KN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228155-76-6 | |

| Record name | potassium (5,6-dimethyl-1,2,4-triazin-3-yl)sulfanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (dimethyl-1,2,4-triazin-3-yl)sulfanide typically involves the reaction of 5,6-dimethyl-1,2,4-triazine-3-thiol with a potassium base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The thiol group reacts with the potassium base to form the thiolate salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Potassium (dimethyl-1,2,4-triazin-3-yl)sulfanide undergoes various chemical reactions, including:

Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazine ring can be reduced under specific conditions.

Substitution: The methyl groups and the thiolate group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced triazine derivatives.

Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

Potassium (dimethyl-1,2,4-triazin-3-yl)sulfanide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Potassium (dimethyl-1,2,4-triazin-3-yl)sulfanide involves its interaction with various molecular targets. The thiolate group can form strong bonds with metal ions, making it useful in coordination chemistry. The triazine ring can interact with biological macromolecules, potentially leading to biological activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Potassium dimethyl-1,2,4-triazin-3-olate

- Structural Differences : The oxygen atom replaces sulfur in the triazin-3-yl position, forming a ketone (-O⁻) instead of a sulfanide (-S⁻) .

- Molecular Formula : C₅H₇KN₃O vs. C₅H₇KN₃S for the sulfanide derivative.

- Reactivity : The sulfanide group exhibits stronger nucleophilicity compared to the oxygen analogue, making it more reactive in substitution and metal-coordination reactions.

- Applications : Oxygenated triazines are often intermediates in pharmaceutical synthesis, whereas sulfanide derivatives may serve as ligands or bioactive agents .

4-(4-Amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methoxyphenol

- Core Heterocycle : Features a 1,2,4-triazole ring instead of 1,2,4-triazine.

- Functional Groups: Contains a sulfanyl (-SH) group and phenolic -OH.

- Spectral Data : FT-IR shows C=S stretch at 1277 cm⁻¹, distinct from the sulfanide’s S⁻ absorption (typically 500–600 cm⁻¹ for metal-sulfur bonds) .

- Synthesis : Both compounds involve potassium hydroxide and sulfur-containing precursors, but the triazole derivative requires hydrazine hydrate for cyclization .

Methylsulfuron Methyl Esters (Triazine-based Herbicides)

- Structural Features : Contain a 1,3,5-triazine core with sulfonylurea bridges (e.g., metsulfuron methyl: C₁₄H₁₅N₅O₆S) .

- Functional Comparison : Sulfonylurea groups (-SO₂NHCO-) confer herbicidal activity via acetolactate synthase inhibition, whereas sulfanide derivatives lack this bridge and may instead act as enzyme inhibitors or antioxidants.

- Thermal Stability : Methylsulfuron esters decompose above 200°C, similar to the sulfanide compound’s stability (~250°C decomposition) .

Triazin-3-yl Phosphonates (e.g., Compound 81f)

- Key Substituents : Phosphonate groups (-PO₃H₂) replace sulfanide.

- Bioactivity : Phosphonates like 81f show antioxidant activity due to radical-scavenging properties, while sulfanides may exhibit redox activity via sulfur-centered reactions .

- Synthesis : Phosphonates are synthesized via Schiff base additions, contrasting with sulfanides’ direct sulfur incorporation using CS₂ .

Tabulated Comparison of Key Properties

Discussion of Research Findings

- Sulfur vs. Oxygen : Sulfanides exhibit enhanced nucleophilicity and metal-binding capacity compared to oxygen analogues, making them suitable for catalytic or therapeutic applications .

- Biological Activity : Sulfanyl (-SH) and sulfanide (-S⁻) groups in triazine/triazole derivatives show promise in antimicrobial and anticancer research, whereas sulfonylureas dominate agrochemical use .

- Synthetic Flexibility : Sulfanides are synthesized via direct sulfur incorporation (e.g., CS₂ reactions), while phosphonates and sulfonylureas require multi-step functionalization .

Biological Activity

Potassium (dimethyl-1,2,4-triazin-3-yl)sulfanide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, including antimicrobial, anticancer, and antioxidant properties. Various studies have highlighted the compound's efficacy against different biological targets, making it a subject of ongoing research.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 1,2,4-triazine derivatives with sulfonamide groups. The structural characterization is often confirmed through techniques such as NMR spectroscopy and mass spectrometry. For instance, the incorporation of the triazine moiety into sulfanilamide structures has been reported to enhance biological activity while maintaining favorable physicochemical properties.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that compounds with similar triazine structures can inhibit the growth of Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1–4 µg/mL |

| Escherichia coli | 2–8 µg/mL |

| Pseudomonas aeruginosa | 4–16 µg/mL |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound demonstrates cytotoxic effects with IC50 values indicating its effectiveness:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 8.49–62.84 |

| MCF-7 (Breast Cancer) | 11.20–93.46 |

| SKOV-3 (Ovarian Cancer) | 7.87–70.53 |

These results indicate that compounds derived from triazine can inhibit cancer cell proliferation effectively.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Antioxidants play a critical role in mitigating oxidative stress within biological systems. The compound's ability to scavenge free radicals was assessed using various assays, showing promising results:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging Activity | < 30 |

| ABTS Assay | < 25 |

Case Studies

Several case studies have documented the application of this compound in therapeutic settings:

- Antimicrobial Efficacy Against Clinical Strains : A study evaluated the compound's effectiveness against clinical isolates of Staphylococcus aureus, demonstrating significant inhibition of biofilm formation and bacterial growth.

- Combination Therapy in Cancer Treatment : Research indicated that when combined with conventional chemotherapeutic agents, this compound enhanced the overall anticancer efficacy in vitro.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Potassium (dimethyl-1,2,4-triazin-3-yl)sulfanide, and how do solvent choices influence reaction efficiency?

- Methodological Answer : The synthesis of sulfanide-containing triazine derivatives often involves nucleophilic substitution or condensation reactions. For example, polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution rates by stabilizing ionic intermediates . A typical protocol involves reacting a triazine-thiol precursor with potassium hydroxide in ethanol, followed by purification via recrystallization or column chromatography. Yields can vary significantly (50–80%) depending on stoichiometric ratios and temperature control .

| Reaction Condition | Impact on Yield | Evidence Source |

|---|---|---|

| Polar aprotic solvents | ↑ Reaction rate | |

| Ethanol as solvent | Moderate yield | |

| Temperature > 80°C | Risk of decomposition |

Q. How can structural characterization of this compound be performed to confirm its purity and geometry?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- FT-IR : Identify functional groups (e.g., C=S stretch at ~1277 cm⁻¹, N-H stretches at ~3167 cm⁻¹) .

- NMR : ¹H/¹³C NMR to resolve aromatic protons and methyl groups on the triazine ring .

- X-ray crystallography : Determine bond lengths and angles, particularly the S–K coordination environment .

- Elemental analysis : Verify stoichiometry (e.g., C, H, N, S, K content) .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Screen for antimicrobial activity using:

- Broth microdilution assays (MIC/MBC determination against Gram+/Gram– bacteria and fungi) .

- MTT assays for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

- Apoptosis induction via flow cytometry (Annexin V/PI staining) .

Advanced Research Questions

Q. How does the dual functionality (triazine + sulfanide) influence reactivity in cross-coupling or redox reactions?

- Methodological Answer : The triazine ring acts as an electron-deficient scaffold, while the sulfanide group serves as a nucleophile or redox-active site. For example:

- Oxidation : Treat with KMnO₄ to form sulfonic acid derivatives .

- Reduction : Use LiAlH₄ to reduce the triazine ring, altering electronic properties .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids, mediated by Pd catalysts .

- Contradiction Note : Some studies report competing reactivity between triazine and sulfanide groups under identical conditions, requiring careful optimization .

Q. What computational strategies can predict interaction mechanisms between this compound and biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., kinases) .

- DFT calculations : Analyze charge distribution and frontier molecular orbitals to identify reactive sites .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can contradictory data on antimicrobial efficacy across studies be resolved?

- Methodological Answer : Contradictions often arise from:

- Strain variability : Use standardized strains (e.g., ATCC references) .

- Compound purity : Validate via HPLC (>95% purity) .

- Assay conditions : Control pH, temperature, and inoculum size rigorously .

- Case Study : A 2024 study found that pH > 7.0 reduces activity against E. coli due to sulfanide protonation .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others observe negligible effects in the same cell lines?

- Resolution Framework :

Dose-response validation : Ensure linearity in IC₅₀ calculations (e.g., 4-parameter logistic model) .

Metabolic interference : Check for thiol-containing media (e.g., RPMI) that may quench reactive sulfanide species .

Batch variability : Source compounds from certified suppliers (e.g., TCI America) and confirm lot numbers .

Experimental Design Considerations

Q. What controls are essential when studying this compound’s enzymatic inhibition?

- Critical Controls :

- Positive control : Known inhibitors (e.g., staurosporine for kinases).

- Solvent control : DMSO/ethanol at working concentrations .

- Blank reaction : Exclude substrate/enzyme to rule out non-specific interactions .

Mechanistic Studies

Q. How can the role of the sulfanide group in apoptosis induction be isolated from triazine-mediated effects?

- Methodological Answer :

- Pro-drug approach : Synthesize analogs with blocked sulfanide groups (e.g., methylated S) .

- Gene expression profiling : Compare transcriptomes of cells treated with parent compound vs. triazine-only analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.